DPC 423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) is a synthetic compound developed as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [ [] ] Factor Xa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, ultimately leading to clot formation. [ [] ] DPC 423 represents a class of noncovalent, monobasic inhibitors targeting this enzyme for potential therapeutic applications in thrombotic disorders. [ [] ]
The primary application of DPC 423, as indicated by the research, is as a potential therapeutic agent for the prevention and treatment of thrombotic disorders. [ [] ] Its high potency, selectivity for factor Xa, and oral bioavailability make it a promising candidate for further development as an antithrombotic drug.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2